4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
Description
BenchChem offers high-quality 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSDAABDCYOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646882 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-65-7 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a key heterocyclic compound in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to indole and purine allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] Derivatives of 7-azaindole have demonstrated significant potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.[1][3] The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of its physicochemical properties and biological activity. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, featuring both a bromine atom and an amino group, presents a versatile platform for the synthesis of diverse and complex molecules with potential therapeutic applications.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | > 200 °C (decomposition likely) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and other polar organic solvents. |
| pKa | The pyridine nitrogen is expected to be basic, while the pyrrole NH is weakly acidic. The 3-amino group is also basic. |
Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
A direct, one-step synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is not reported. A plausible and efficient multi-step synthetic route can be designed based on established methodologies for the functionalization of the 7-azaindole core. The proposed pathway involves the nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine followed by the reduction of the nitro group.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While a specific CAS number for this derivative is not prominently listed in major chemical databases, indicating its likely role as a specialized synthetic intermediate, this guide will delve into its parent scaffold, plausible synthetic routes, and its potential as a valuable building block in the creation of novel therapeutics.
Introduction to the 7-Azaindole Scaffold
The core of the target molecule is the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole. This scaffold is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after motif in medicinal chemistry.[1] Derivatives of 7-azaindole are integral to numerous clinically approved drugs and investigational compounds, particularly in the realm of protein kinase inhibitors.[2]
The parent compound for our target molecule is 4-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity.
Physicochemical Properties of the Parent Scaffold: 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Understanding the properties of the starting material is crucial for developing synthetic strategies and for handling the compound safely.
| Property | Value | Source |
| CAS Number | 348640-06-2 | [3] |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| IUPAC Name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | [3] |
| Appearance | Solid (form may vary) | |
| SMILES | C1=CNC2=NC=CC(=C21)Br | [3] |
| InChI Key | LEZHTYOQWQEBLH-UHFFFAOYSA-N | [3] |
Synthetic Pathways to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
The introduction of an amine group at the C-3 position of the 4-bromo-7-azaindole core is a key synthetic challenge. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, typically at the C-3 position. This inherent reactivity can be exploited to achieve the desired amination. A common and well-established method for introducing an amino group onto an aromatic or heteroaromatic ring is through nitration followed by reduction.
Proposed Synthetic Route: Electrophilic Nitration and Subsequent Reduction
This two-step process is a plausible and logical approach to synthesize 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine from the readily available 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Causality: The choice of a nitrating agent (e.g., nitric acid in sulfuric acid) is critical. The reaction must be performed at low temperatures (e.g., 0 to 5 °C) to control the exothermic reaction and to prevent over-nitration or degradation of the sensitive pyrrole ring. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C-3 position of the azaindole ring.
-
Protocol:
-
Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C under an inert atmosphere (N₂).
-
Add a solution of nitric acid (1.05 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Reduction to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
-
Causality: Several reducing agents can be employed to convert the nitro group to an amine. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) offers a cleaner workup. The choice depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.
-
Protocol (using SnCl₂):
-
Suspend the 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
-
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and amino groups on the 7-azaindole scaffold makes 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine a highly valuable intermediate for building diverse chemical libraries.
Role as a Versatile Building Block
The two functional groups can be selectively manipulated to construct more complex molecules.
-
The Bromine Atom (C-4): This position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a common strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors.[1]
-
The Amino Group (C-3): The primary amine can act as a nucleophile or be transformed into a wide range of other functional groups. It can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other moieties that are often crucial for binding to biological targets.
Caption: Use of the title compound as a scaffold.
Potential as a Kinase Inhibitor Scaffold
The 7-azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen at position 7 and the N-H of the pyrrole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. By functionalizing the C-3 and C-4 positions of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, medicinal chemists can develop potent and selective inhibitors for various kinase targets, such as FGFR, CSF1R, and others implicated in cancer and inflammatory diseases.[1][2]
Safety and Handling
As with any brominated heterocyclic compound, appropriate safety precautions must be taken. Based on the hazard classification of the parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, the 3-amino derivative should be handled with care.
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Hazard Statements (Predicted): Likely to be toxic if swallowed, cause skin irritation, and cause serious eye damage.[3]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere.[4]
-
Conclusion
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine represents a strategically important, albeit not commonly cataloged, chemical entity. Its synthesis from 4-Bromo-1H-pyrrolo[2,3-b]pyridine via a nitration-reduction sequence is a chemically sound and feasible approach. The resulting molecule, with its orthogonal synthetic handles at the C-3 and C-4 positions, is an exceptionally valuable platform for the synthesis of complex molecules targeting a range of biological systems. For drug discovery professionals, this compound serves as a key intermediate for generating novel chemical matter, particularly in the pursuit of next-generation kinase inhibitors.
References
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S.A. Dandepally, A. Williams, J.D. Williams, "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," PMC, [Link].[1]
-
PubChem, "4-Bromo-1H-pyrrolo[2,3-b]pyridine," National Center for Biotechnology Information, [Link].[3]
-
L. Wang, et al., "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors," RSC Publishing, [Link].[2]
-
F. Seela, H. Rosemeyer, "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)," The Journal of Organic Chemistry, [Link].[5]
-
Google Patents, "WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines," .[6]
-
Georganics, "4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity," [Link].[7]
-
MDPI, "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives," [Link].[8]
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A. Gumieniczek, et al., "Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones," PubMed Central, [Link].[9]
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a key building block in medicinal chemistry. The methodologies detailed herein are curated for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure reproducibility and safety.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, a bioisostere of indole, allows it to mimic the natural substrate in various enzymatic pockets, leading to a wide spectrum of biological activities.[1][2] Derivatives of 7-azaindole are integral components of numerous kinase inhibitors and other therapeutic agents.[3] The target molecule, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, is particularly valuable as it possesses two distinct functional handles: a bromine atom at the 4-position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and a primary amine at the 3-position, which can be readily derivatized to form amides, sulfonamides, and other functionalities. This dual reactivity makes it a versatile intermediate for the synthesis of compound libraries in lead optimization campaigns.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a pathway originating from the commercially available 7-azaindole. The primary challenge lies in the regioselective introduction of the bromo and amino functionalities onto the bicyclic core. The most direct approach involves the functionalization of a pre-formed 4-bromo-7-azaindole intermediate. The introduction of the 3-amino group is most reliably achieved through the reduction of a 3-nitro precursor, a classic and robust transformation in aromatic chemistry.
Caption: Retrosynthetic analysis of the target compound.
Key Synthesis Pathway: From 7-Azaindole to the Target Amine
The most field-proven and scalable synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a three-stage process commencing with 7-azaindole. This pathway is designed for regiochemical control and high yields.
Stage 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Direct bromination of 7-azaindole is often unselective. A more controlled approach involves the activation of the pyridine ring via N-oxidation, which directs subsequent halogenation to the 4-position.
Caption: Workflow for the synthesis of the key bromo-intermediate.
Expertise & Causality: The N-oxidation of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates the 4-position for nucleophilic attack or rearrangement-type halogenation. Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective for this transformation, proceeding through a reactive intermediate that delivers the bromide to the 4-position.
Stage 2: Regioselective Nitration at the C3-Position
With the 4-bromo intermediate in hand, the next critical step is the introduction of a nitro group at the 3-position of the pyrrole ring. This is a classic electrophilic aromatic substitution.
Expertise & Causality: The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution, with the 3-position being the most reactive site. A strong nitrating system, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of water and formation of the nitronium ion. The reaction must be performed at low temperatures to control the exothermic reaction and prevent side product formation. This reaction yields 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.[4][5]
Stage 3: Chemoselective Reduction of the Nitro Group
The final step is the reduction of the 3-nitro group to the desired 3-amino functionality. The primary challenge here is to achieve this reduction without affecting the carbon-bromine bond (hydrodebromination).
Expertise & Causality: Catalytic hydrogenation with palladium on carbon is often too reactive and can lead to the cleavage of the C-Br bond. Therefore, milder and more chemoselective reducing agents are preferred.[6][7]
-
Iron powder in acidic medium (e.g., acetic acid or ammonium chloride): This is a classic, cost-effective, and highly reliable method for reducing aromatic nitro groups in the presence of halogens.[7][8] The reaction is heterogeneous and the work-up is straightforward.
-
Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate: This is another widely used method that is tolerant of many functional groups, including aryl bromides.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a suitable catalyst (e.g., Pd/C in some specific cases with additives, or other metals) can also be effective.
-
Sulfided Platinum Catalyst: For catalytic hydrogenations, a sulfided platinum on carbon catalyst has been shown to be highly chemoselective, reducing the nitro group while leaving the aryl halide intact.[9] This is due to the sulfur poisoning the more active sites on the catalyst surface that are responsible for dehalogenation.[9]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a cooled (0 °C) flask containing 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), slowly add concentrated sulfuric acid (98%) while maintaining the internal temperature below 10 °C.
-
Nitration: To the resulting solution, add a pre-mixed solution of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (98%) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product is dried under vacuum to afford 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
-
Reaction Setup: To a suspension of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Reduction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway: Nitration & Reduction | Alternative: Direct Amination (Hypothetical) |
| Starting Material | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Key Steps | 2 (Nitration, Reduction) | 1 (Direct C-H Amination) |
| Reagents | HNO₃/H₂SO₄, Fe/NH₄Cl (or SnCl₂) | Specialized aminating agents (e.g., hydroxylamine-O-sulfonic acid, azides) and potentially metal catalysts.[10] |
| Reliability/Scalability | High, well-established chemistry | Lower, substrate-specific, may not be scalable |
| Regioselectivity | High (C3-position is electronically favored) | Can be an issue, potential for mixtures of isomers |
| Overall Yield | Good to excellent | Often moderate to low |
| Safety Concerns | Use of strong acids, exothermic nitration | Potential for energetic intermediates (azides) |
Safety and Handling
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Causes skin and serious eye irritation.[11]
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Reactions are exothermic and must be conducted with extreme care, ensuring efficient cooling.
-
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: Nitro compounds can be energetic. Avoid heat and shock.
-
Iron Powder: Flammable solid.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Conclusion
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine via the nitration and subsequent reduction of 4-bromo-7-azaindole is a robust and reliable method suitable for laboratory and potential scale-up applications. The pathway offers excellent control over regiochemistry and utilizes well-understood, classical organic transformations. Careful control of reaction conditions, particularly during the nitration step, and the appropriate choice of a chemoselective reducing agent are critical for the successful synthesis of this versatile building block.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 27, 2026, from [Link]
- Dahlin, J. L., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(9), 1536.
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Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 27, 2026, from [Link]
- Bristo, A. W., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. (WO2006063167A1).
- El-Ghanam, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1949–1957.
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PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 27, 2026, from [Link]
- Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Giedyk, M., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates.
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- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753–757.
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The Synthetic Heart of Kinase Inhibition: A Technical Guide to the Role and Mechanism of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the domain of kinase inhibition. Its unique ability to form bidentate hydrogen bonds with the hinge region of protein kinases has made it a cornerstone in the design of targeted therapeutics.[1][2] This technical guide moves beyond a singular focus on an isolated compound to explore the profound synthetic utility and mechanistic implications of a key intermediate: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine . While this compound itself is not the final active pharmaceutical ingredient, its strategic placement of reactive bromine and amine functionalities makes it an invaluable building block for a diverse array of potent and selective inhibitors. This guide will elucidate the core principles of its application, detailing the synthesis, mechanism of action, and therapeutic relevance of key drug candidates derived from this versatile scaffold, with a focus on inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), Fibroblast Growth Factor Receptor (FGFR), and NADPH Oxidase 2 (NOX2).
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 7-azaindole nucleus is a bioisostere of indole and purine systems, offering a unique combination of hydrogen bonding capabilities and multiple sites for chemical modification.[1][2] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[1][2] This dual interaction allows for a strong and specific anchor to the ATP-binding pocket of many kinases, providing a stable foundation for building highly potent inhibitors.[1][2] The strategic functionalization of the 7-azaindole ring at its various positions is a critical aspect of modern drug design, enabling the fine-tuning of selectivity, potency, and pharmacokinetic properties.[1]
The subject of this guide, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, is a prime example of a highly functionalized 7-azaindole intermediate. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The amine group at the C3 position offers another point for diversification, crucial for interacting with the solvent-exposed regions of the kinase active site.
CSF1R Inhibition: Modulating the Tumor Microenvironment
The Role of CSF1R in Oncology
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the differentiation and survival of monocytes and macrophages.[3][4] In the context of cancer, the CSF1/CSF1R signaling pathway is often hijacked by tumors to recruit and polarize tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[5][6] These M2-TAMs contribute to tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[5][6] Consequently, inhibiting CSF1R is a promising therapeutic strategy to reprogram the tumor microenvironment and enhance the efficacy of other cancer therapies.[7]
Mechanism of Action of 7-Azaindole-Based CSF1R Inhibitors
Derivatives of the 4-amino-1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent CSF1R inhibitors. These molecules typically function as ATP-competitive inhibitors. The 7-azaindole core anchors the molecule in the ATP-binding site through hydrogen bonds with the kinase hinge region. The substituents, often introduced at the C4 position via the bromo precursor, extend into other regions of the active site, conferring selectivity and potency. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of CSF1R, thereby abrogating downstream signaling through pathways such as PI3K/AKT/mTOR.[8] This leads to a reduction in the number of immunosuppressive TAMs in the tumor microenvironment.[3]
Synthetic Strategy and Experimental Protocol
The synthesis of potent CSF1R inhibitors often involves a convergent approach where the 4-bromo-7-azaindole core is coupled with a side chain that occupies the hydrophobic pocket of the kinase. A representative synthetic approach is the Buchwald-Hartwig cross-coupling reaction.
Experimental Protocol: Synthesis of a C4-Aminated 7-Azaindole Derivative
-
Reaction Setup: To a solution of a protected 4-bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a suitable solvent such as dioxane, add the desired amine side chain (1.2 eq), a palladium catalyst like Pd(OAc)₂ (0.1 eq), a phosphine ligand such as BINAP (0.2 eq), and a base, typically Cs₂CO₃ (2.0 eq).
-
Degassing: The reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
-
Deprotection: The protecting group on the 7-azaindole nitrogen is removed under appropriate conditions (e.g., TFA for a SEM group) to afford the final active inhibitor.[9]
Causality: The choice of a palladium catalyst and a bulky phosphine ligand is crucial for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig reaction. The base is necessary to deprotonate the amine and facilitate the catalytic cycle. The use of a protecting group on the pyrrole nitrogen prevents side reactions.
Quantitative Data
| Compound ID | Target | IC₅₀ (nM) | Reference |
| I-1 | CSF-1R | 49.41 | [10] |
| I-2 | CSF-1R | 25.84 | [10] |
| II-1 | CSF-1R | 43.52 | [10] |
| 12b | CSF1R | Low-nanomolar | [9][11] |
Signaling Pathway Diagram
Caption: CSF1R signaling pathway and point of inhibition.
FGFR Inhibition: A Strategy Against Aberrant Cancer Growth
The Role of FGFR in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, and angiogenesis.[12][13] Genetic alterations such as gene amplification, mutations, and translocations can lead to aberrant activation of the FGFR signaling pathway, which is a key driver in various cancers, including breast, lung, and bladder cancer.[12][14][15] Therefore, targeting FGFRs with selective inhibitors is a validated therapeutic approach.[14]
Mechanism of Action of 7-Azaindole-Based FGFR Inhibitors
Similar to their CSF1R-inhibiting counterparts, 7-azaindole-based FGFR inhibitors are ATP-competitive. The 7-azaindole core establishes key hydrogen bonding interactions in the hinge region of the FGFR kinase domain. The diverse substituents, attached through the versatile 4-bromo position of the precursor, explore different regions of the ATP-binding pocket to achieve high potency and selectivity. By blocking ATP binding, these inhibitors prevent FGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell proliferation and survival.[16]
Synthetic Workflow
The synthesis of FGFR inhibitors from a 4-bromo-7-azaindole intermediate often utilizes Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties at the C4 position.
Caption: General synthetic workflow for FGFR inhibitors.
Quantitative Data
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 4h | FGFR1 | 7 | [14] |
| 4h | FGFR2 | 9 | [14] |
| 4h | FGFR3 | 25 | [14] |
| 4h | FGFR4 | 712 | [14] |
Signaling Pathway Diagram
Caption: FGFR signaling pathway and point of inhibition.
NOX2 Inhibition: Combating Oxidative Stress in Neuroinflammation
The Role of NOX2 in Neurodegenerative Diseases
NADPH Oxidase 2 (NOX2) is an enzyme complex that generates superoxide radicals, a key component of reactive oxygen species (ROS).[17][18] While important for host defense, excessive NOX2 activity in microglia and neurons leads to oxidative stress, a major contributor to neuroinflammation and neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20] Therefore, selective inhibition of NOX2 is a compelling therapeutic strategy to mitigate neurodegeneration.[21]
Mechanism of Action of 7-Azaindole-Based NOX2 Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent and selective NOX2 inhibitors.[17][18][22] Unlike kinase inhibitors that target ATP binding, NOX2 inhibitors based on this scaffold, such as GSK2795039, are thought to compete with the binding of the enzyme's substrate, NADPH.[17][18] By occupying the NADPH binding site, these inhibitors prevent the transfer of electrons to molecular oxygen, thus blocking the production of superoxide radicals.[17][18] This reduction in ROS helps to alleviate oxidative stress and its damaging effects on neurons. Another mechanism of NOX2 inhibition involves preventing the assembly of the enzyme complex by targeting the interaction between its subunits, such as p47phox and p22phox.[23]
Synthetic Considerations
The synthesis of NOX2 inhibitors like GSK2795039 involves the strategic use of a 4-bromo-3-iodo-7-azaindole intermediate.[17] This di-halogenated scaffold allows for sequential and site-selective cross-coupling reactions to build the complex final molecule. The bromine at the C4 position can be selectively reacted under certain conditions, leaving the iodine at the C3 position available for subsequent transformations.
Experimental Protocol: Sequential Cross-Coupling
-
First Coupling (e.g., at C3): A 4-bromo-3-iodo-7-azaindole intermediate is subjected to a Suzuki-Miyaura coupling with an appropriate boronic acid to introduce the C3 substituent. This reaction is typically performed with a palladium catalyst that is more reactive towards the carbon-iodine bond.
-
Second Coupling (e.g., at C4): The resulting 4-bromo-3-substituted-7-azaindole is then subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki-Miyaura coupling, to install the desired group at the C4 position.
-
Final Modifications: Subsequent chemical steps may be required to complete the synthesis of the final inhibitor.
Causality: The differential reactivity of the C-I and C-Br bonds towards palladium catalysts allows for a controlled, stepwise synthesis, which is essential for building the complex architecture of these inhibitors.
Signaling Pathway Diagram
Caption: Mechanism of NOX2 inhibition.
Conclusion and Future Perspectives
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and its related derivatives are not merely chemical curiosities but are central to the development of a new generation of targeted therapies. The synthetic versatility of this scaffold, particularly the strategic placement of the bromine atom, provides medicinal chemists with a powerful tool to create diverse libraries of compounds. The successful development of potent and selective inhibitors of CSF1R, FGFR, and NOX2 from this core structure underscores its importance. Future research will undoubtedly continue to leverage the unique properties of the 7-azaindole scaffold to design novel inhibitors against a wide range of therapeutic targets, further solidifying its status as a privileged framework in drug discovery.
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The Strategic Deployment of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, lauded for its ability to mimic the hinge-binding interactions of ATP with various protein kinases.[1] This guide provides an in-depth technical exploration of a particularly strategic derivative, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, and its analogs. We will dissect its synthesis, reactivity, and burgeoning role in the development of targeted therapeutics, with a primary focus on kinase inhibitors. This document serves as a comprehensive resource, amalgamating synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) data to empower researchers in their quest for novel therapeutic agents.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole framework is a bioisostere of purines and indoles, offering a unique combination of hydrogen bond donor and acceptor capabilities that are crucial for interacting with the ATP-binding site of protein kinases.[2] The pyridine nitrogen and the pyrrole N-H group can form bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[1] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] The strategic placement of substituents on the 7-azaindole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Synthesis of the Core Scaffold: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
The synthesis of the title compound is a multi-step process that requires careful control of regioselectivity. A robust and adaptable synthetic pathway is outlined below, commencing from the commercially available 7-azaindole.
Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
The initial step involves the introduction of a bromine atom at the 4-position of the 7-azaindole ring. This is typically achieved through an oxidation-bromination sequence.
Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
N-Oxidation: 7-azaindole is first oxidized to 1H-pyrrolo[2,3-b]pyridine 7-oxide. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent.[4]
-
Bromination: The resulting N-oxide is then subjected to bromination. A common method involves reacting the N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of tetramethylammonium bromide and methanesulfonic anhydride in DMF.[5] This step selectively introduces the bromine atom at the C4 position.
Iodination at the 3-Position
With the 4-position brominated, the next step is the selective introduction of an iodine atom at the 3-position of the pyrrole ring. This sets the stage for the subsequent amination.
Protocol 2: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).[6]
-
Iodination: N-iodosuccinimide (NIS) is added to the solution. The reaction proceeds at room temperature to afford the desired 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.[6]
Amination of the 3-Position: The Final Step to the Core
The crucial step of introducing the amino group at the 3-position can be accomplished via modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[7][8]
Protocol 3: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
-
Reaction Components: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), a base (e.g., cesium carbonate or sodium tert-butoxide), and an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or L-valine-derived amination reagent) are required.
-
Reaction Conditions: The components are combined in an inert solvent (e.g., dioxane or toluene) and heated under an inert atmosphere (e.g., argon or nitrogen).
-
Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Synthetic Workflow Diagram
Caption: Synthetic route to the core scaffold.
Chemical Reactivity and Derivatization
The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for biological screening.
-
The 3-Amino Group: This primary amine is a key handle for derivatization. It can readily undergo acylation, sulfonylation, urea formation, and reductive amination to introduce a wide variety of substituents. These modifications are crucial for probing the binding pocket of target proteins and optimizing potency and selectivity.
-
The 4-Bromo Group: The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkynyl groups, which can extend into different regions of the kinase active site.
-
The Pyrrole N-H: The nitrogen of the pyrrole ring can be alkylated or arylated, although this can sometimes be challenging without affecting other reactive sites. Protection of this nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary for certain synthetic transformations.[9]
Biological Applications and Structure-Activity Relationships
Derivatives of the 7-azaindole scaffold are potent inhibitors of a wide range of protein kinases, including but not limited to, Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases.[10] While specific data for derivatives of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is emerging, we can extrapolate from related structures to guide drug design.
General SAR Trends for 7-Azaindole Kinase Inhibitors:
| Position of Substitution | Common Substituents | Impact on Activity |
| 3-Position | Amides, ureas, sulfonamides | Often directed towards the solvent-exposed region of the ATP binding site. Can significantly impact potency and selectivity. |
| 4-Position | Aryl, heteroaryl groups | Can interact with the ribose-binding pocket or the hydrophobic region II of the kinase. Crucial for modulating selectivity. |
| 5-Position | Small alkyl or halo groups | Can influence the electronic properties of the ring system and provide additional interactions within the active site. |
The bromine atom at the 4-position is an interesting feature, as its electron-withdrawing nature can influence the pKa of the heterocyclic system and potentially engage in halogen bonding with the target protein.
Kinase Inhibition Pathway
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- 10. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Developing Cell-Based Assays with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in a multitude of kinase inhibitors.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine represents a key starting point for the development of novel kinase inhibitors. Its strategic bromination provides a versatile handle for further chemical modification, while the 3-amino group is crucial for forming key interactions within the ATP-binding pocket of many kinases.
This guide provides a comprehensive framework for researchers developing cell-based assays to characterize the biological activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs. We will proceed under the well-supported hypothesis that this compound class is likely to exhibit kinase inhibitory activity. Our focus will be on establishing a suite of assays to determine its potency, selectivity, and mechanism of action in a cellular context.
Part 1: Foundational Steps for Robust Assay Development
Compound Handling and Safety
Prior to commencing any experimental work, it is imperative to handle 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with appropriate safety precautions. According to its Safety Data Sheet (SDS), this compound is classified as a skin and serious eye irritant.[3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete solubilization before further dilution in aqueous media. Note that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in cell culture media should not exceed 0.5%.
Cell Line Selection: The Biological Context
The choice of cell line is the most critical variable in developing a relevant cell-based assay. The ideal cell line should:
-
Express the Target Kinase: If a specific kinase target is hypothesized, select a cell line with known endogenous expression of that kinase.
-
Exhibit Target-Dependent Phenotype: The chosen cell line should have a measurable phenotype (e.g., proliferation, survival) that is dependent on the activity of the target kinase.[5]
-
Be Amenable to Assay Formats: The cells should be robust and easy to culture, with growth characteristics suitable for the chosen assay format (e.g., adherent for imaging, suspension for flow cytometry).[6]
Table 1: Example Cell Lines for Kinase Inhibitor Screening
| Cell Line | Cancer Type | Relevant Kinase Targets | Rationale |
| NCI-H1703 | Lung Squamous Cell Carcinoma | FGFR1 amplification | Model for FGFR-driven proliferation |
| SUM-52PE | Breast Carcinoma | FGFR2 fusion | Model for FGFR-driven proliferation |
| Ba/F3 | Pro-B | Can be engineered to express specific kinases | IL-3 independent growth upon expression of an active kinase provides a clean system to study specific kinase inhibition.[5] |
| 4T1 | Mouse Breast Cancer | Endogenous FGFR expression | Used to study inhibition of proliferation, migration, and invasion.[2] |
Part 2: Primary Assays for Activity and Potency
Target Engagement: Confirming Interaction in Live Cells
Before assessing the functional consequences of target inhibition, it is crucial to confirm that the compound can enter the cell and bind to its intended target.[7][8] This provides mechanistic confidence and helps to interpret downstream functional data.[9][10]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
The principle behind CETSA is that a protein becomes more thermally stable when a ligand is bound to it. By heating cell lysates to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of a binding compound.
Cell Proliferation/Viability Assays: Gauging Functional Impact
Cell proliferation assays are fundamental for determining the cytostatic or cytotoxic effects of a compound.[11] These assays measure metabolic activity or DNA synthesis as a proxy for cell viability.[12]
This protocol is adapted from established methods.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (e.g., from 100 µM to 1 nM) in fresh media. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 2: Comparison of Common Proliferation Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[12] | Inexpensive, high-throughput. | Endpoint assay, can be affected by changes in cellular metabolism.[12] |
| ATP-based (e.g., CellTiter-Glo®) | Luminescence generated by the reaction of ATP with luciferase.[12] | Highly sensitive, fast. | Requires cell lysis, more expensive.[12] |
| EdU Incorporation | Incorporation of the thymidine analog EdU into newly synthesized DNA, detected by click chemistry.[14] | Direct measure of DNA synthesis, allows for multiplexing.[11] | More complex protocol, requires fixation.[12] |
Part 3: Secondary Assays for Mechanistic Insights
Apoptosis Assays: Differentiating Cytotoxicity from Cytostasis
If the primary proliferation assay indicates a decrease in cell viability, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of kinase inhibitor treatment.[2]
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Treat cells in a 6-well plate with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Caption: Hypothetical Signaling Pathway Inhibition.
Phospho-protein Analysis: Verifying Target Modulation
To confirm that the compound inhibits the kinase of interest, it is essential to measure the phosphorylation status of its direct downstream substrates. A reduction in the phosphorylation of a known substrate provides strong evidence of on-target activity.
-
Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 30 minutes to 2 hours) to observe direct effects on signaling. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target substrate. Subsequently, probe with an antibody for the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
Part 4: Data Interpretation and Troubleshooting
Table 3: Troubleshooting Common Issues in Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inconsistent cell seeding, edge effects in the plate, compound precipitation. | Use a multichannel pipette for cell seeding, avoid using the outer wells of the plate, ensure the compound is fully solubilized. |
| Poor Z'-factor | Small dynamic range of the assay, high background signal. | Optimize cell number and incubation time, use a more sensitive detection reagent. |
| IC50 values not reproducible | Inconsistent cell passage number, variation in serum lots, different incubation times. | Use cells within a defined passage number range, test new serum lots before use, strictly adhere to the protocol timings.[17] |
| No cellular activity despite biochemical potency | Poor cell permeability, compound efflux, rapid metabolism. | Perform a target engagement assay (e.g., CETSA) to confirm intracellular binding.[7] |
Conclusion
The framework presented here provides a systematic approach to characterizing the cellular activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. By starting with foundational assays for target engagement and cell viability and progressing to more detailed mechanistic studies such as apoptosis and phospho-protein analysis, researchers can build a comprehensive pharmacological profile of this and related compounds. This multi-faceted approach, grounded in sound assay design and careful data interpretation, is essential for advancing promising molecules through the drug discovery pipeline.
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules, 26(16), 4967. Retrieved January 27, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1746-1751. Retrieved January 27, 2026, from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(12), 1668-1674. Retrieved January 27, 2026, from [Link]
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4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. (2023). Georganics. Retrieved January 27, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 27, 2026, from [Link]
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A Practical Guide to Target Engagement Assays. (n.d.). Selvita. Retrieved January 27, 2026, from [Link]
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MSDS of (4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-acetic acid methyl ester. (2026). Capot Chemical. Retrieved January 27, 2026, from [Link]
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The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved January 27, 2026, from [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. Retrieved January 27, 2026, from [Link]
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Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(13), 8572-8600. Retrieved January 27, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 27, 2026, from [Link]
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Proliferations Assay | Methods, Analysis & Applications. (n.d.). baseclick GmbH. Retrieved January 27, 2026, from [Link]
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Apoptosis Assay Protocol. (2025). DeNovix. Retrieved January 27, 2026, from [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 27, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 27, 2026, from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(18), 6534. Retrieved January 27, 2026, from [Link]
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Importance of Quantifying Drug–Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters, 11(3), 229-232. Retrieved January 27, 2026, from [Link]
-
Cell Function | Overview of Common Cell Proliferation Assays. (2021). Elabscience. Retrieved January 27, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). Bio-protocol, 11(24), e4253. Retrieved January 27, 2026, from [Link]
-
Essential Considerations for Successful Assay Development. (2024). Dispendix. Retrieved January 27, 2026, from [Link]
-
Target Engagement Assays. (n.d.). Eurofins DiscoverX. Retrieved January 27, 2026, from [Link]
-
Target engagement. (n.d.). The Chemical Probes Portal. Retrieved January 27, 2026, from [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 27, 2026, from [Link]
-
10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. Retrieved January 27, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 27, 2026, from [Link]
-
Truly Effective Cell Assay Design. (2023). a4cell. Retrieved January 27, 2026, from [Link]
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Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research, 31, 1425–1437. Retrieved January 27, 2026, from [Link]
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Proliferation Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. marinbio.com [marinbio.com]
Scale-up synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
An Application Note for the Multi-Gram Scale-Up Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed, robust, and scalable protocol for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a critical building block in contemporary medicinal chemistry. The 7-azaindole scaffold is a privileged structure found in numerous kinase inhibitors and other pharmacologically active agents, making reliable access to functionalized analogues paramount for drug discovery and development.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for successful scale-up. We present a validated three-step synthetic sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole), proceeding through bromination and nitration to the final amine. The protocol is designed to be self-validating, with integrated analytical checkpoints and detailed safety protocols to ensure both purity and operational safety.
Introduction: The Strategic Importance of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of indole that has become a cornerstone in the design of kinase inhibitors.[1] Its unique hydrogen bonding capabilities and structural properties allow it to mimic the hinge-binding interactions of purines with the ATP-binding sites of various kinases. The title compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, is a particularly valuable intermediate. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-amino group provides a crucial vector for building out the pharmacophore, often through amide or urea formation.[4] This dual functionality makes it a highly sought-after precursor for libraries of potent inhibitors targeting enzymes like Fibroblast Growth Factor Receptor (FGFR) and NADPH Oxidase 2 (NOX2).[5][6]
The synthetic route detailed herein was developed to address the need for a reproducible and scalable supply of this key intermediate, moving from milligram-scale discovery chemistry to multi-gram production suitable for preclinical development.
Overall Synthetic Strategy
The synthesis is accomplished via a three-step sequence, which is conceptually straightforward but requires careful control of reaction conditions to ensure high regioselectivity and yield on a larger scale. The general workflow is outlined below.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-4-bromo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By addressing specific issues in a direct question-and-answer format, we aim to provide actionable solutions grounded in established chemical principles to help you optimize your reaction yields and purity.
I. Synthetic Overview & Key Challenges
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine typically proceeds through a two-step sequence starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole):
-
Nitration: Electrophilic nitration at the C3 position of the pyrrole ring to yield 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Reduction: Subsequent reduction of the nitro group to the desired 3-amino functionality.
While seemingly straightforward, this synthesis is often plagued by issues of low yield and impurity formation. The primary challenges lie in controlling the regioselectivity of the nitration and preventing dehalogenation during the reduction of the nitro group. The electron-rich nature of the pyrrolo[2,3-b]pyridine core and the reactivity of the C-Br bond under various reducing conditions necessitate careful optimization of reaction parameters.
Visualizing the Synthetic Pathway:
Caption: General synthetic route to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific problems you may encounter during the synthesis.
Step 1: Nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Q1: I am getting a low yield of the desired 3-nitro product and a significant amount of starting material is recovered. What could be the issue?
A1: This is a common issue often related to incomplete reaction. Several factors could be at play:
-
Insufficiently Strong Nitrating Agent: The 7-azaindole ring system is less reactive than indole towards electrophilic substitution due to the electron-withdrawing nature of the pyridine nitrogen. A standard nitrating agent that works for indoles might not be sufficient here.
-
Reaction Temperature Too Low: Electrophilic aromatic substitution is temperature-dependent. If the temperature is too low, the reaction rate may be too slow to go to completion within a reasonable timeframe.
-
Poor Solubility of Starting Material: 4-bromo-7-azaindole may have limited solubility in the reaction medium, hindering its interaction with the nitrating agent.
Recommended Solutions:
-
Optimize the Nitrating Agent: A common and effective method for the nitration of 4-chloro-7-azaindole, a similar substrate, utilizes a mixture of 65% nitric acid in 98% sulfuric acid.[1] This provides a strongly acidic medium that can protonate the pyridine nitrogen, further directing the nitration to the pyrrole ring, and generates the highly reactive nitronium ion (NO₂⁺).
-
Control the Reaction Temperature: While exothermic, the reaction may require a specific temperature profile. Start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm, and then allow it to slowly warm to room temperature or slightly above to ensure the reaction proceeds to completion.
-
Ensure Proper Mixing: Vigorous stirring is crucial, especially if the starting material has limited solubility, to maximize the surface area for the reaction.
Q2: My nitration reaction is producing multiple products, leading to a complex mixture and difficult purification. Why is this happening?
A2: The formation of multiple products suggests a lack of regioselectivity or over-nitration.
-
Competing Nitration Sites: While the C3 position is the most electron-rich and generally favored for electrophilic attack on the 7-azaindole ring, other positions can also react under harsh conditions.
-
Degradation of Starting Material or Product: The strongly acidic and oxidizing conditions of nitration can lead to the degradation of the sensitive pyrrolo[2,3-b]pyridine core, resulting in tarry byproducts.
Recommended Solutions:
-
Precise Control of Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Carefully calculate the molar equivalents of nitric acid required.
-
Temperature Management: Avoid high reaction temperatures, which can promote side reactions and degradation. Maintain a consistently low temperature during the addition of the nitrating agent.
-
Alternative Nitrating Agents: If the classic HNO₃/H₂SO₄ system proves problematic, consider milder nitrating agents such as N-nitrosuccinimide (NNS) or other sources of the nitronium ion under less acidic conditions.
| Nitration Troubleshooting Summary | |
| Problem | Potential Cause & Solution |
| Low Conversion | Cause: Insufficiently strong nitrating agent or low temperature. Solution: Use a potent nitrating system like HNO₃/H₂SO₄ and optimize the temperature profile. |
| Multiple Products | Cause: Lack of regioselectivity or degradation. Solution: Precise control of stoichiometry and temperature. Consider milder nitrating agents. |
Step 2: Reduction of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Q3: My reduction reaction is resulting in a significant amount of the debrominated product (1H-pyrrolo[2,3-b]pyridin-3-amine). How can I prevent this?
A3: Dehalogenation is a very common side reaction during the reduction of halogenated nitroarenes, especially when using catalytic hydrogenation with palladium on carbon (Pd/C).[2][3][4] The C-Br bond on the electron-rich 7-azaindole ring is susceptible to hydrogenolysis.
Recommended Solutions:
-
Avoid Palladium on Carbon (Pd/C): This catalyst is highly active for hydrogenolysis. If you must use catalytic hydrogenation, consider alternatives that are less prone to causing dehalogenation.
-
Use Metal/Acid Reducing Systems: These are generally more chemoselective for the reduction of the nitro group in the presence of aryl halides.
-
Stannous Chloride (SnCl₂): A classic and effective reagent for this transformation. It is known for its mildness and selectivity.[5][6][7]
-
Iron in Acidic or Neutral Media (Fe/HCl or Fe/NH₄Cl): Iron powder in the presence of an acid (like HCl or acetic acid) or a salt (like ammonium chloride) is a cost-effective and selective method.[8][9][10] The Fe/NH₄Cl system is particularly mild.[8]
-
Q4: The reduction of my nitro compound is incomplete, and I am isolating a mixture of the starting material, the desired amine, and potentially other intermediates. What can I do to improve the conversion?
A4: Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction time, temperature, and the presence of impurities that may poison the catalyst.
Recommended Solutions:
-
Increase the Equivalents of the Reducing Agent: For metal/acid systems like SnCl₂ or Fe, ensure you are using a sufficient molar excess to account for all the electrons needed for the reduction.
-
Optimize Reaction Time and Temperature: Some reductions may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Ensure Purity of the Starting Material: Impurities in the 4-bromo-3-nitro intermediate can sometimes interfere with the reduction. Ensure your starting material is of high purity.
-
Consider the Work-up Procedure: The amine product can sometimes form salts with the metal byproducts. A proper basic work-up is often necessary to liberate the free amine and ensure its complete extraction into the organic phase.
Visualizing the Troubleshooting Logic for Reduction:
Caption: Troubleshooting workflow for the reduction of 4-bromo-3-nitro-7-azaindole.
| Reduction Method Comparison | |||
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Catalytic Hydrogenation | |||
| Pd/C, H₂ | H₂ (balloon or pressure), solvent (EtOH, MeOH) | High efficiency for nitro reduction. | High risk of dehalogenation. |
| Raney Ni, H₂ | H₂ (pressure), solvent (EtOH, MeOH) | Lower risk of dehalogenation compared to Pd/C.[2] | Pyrophoric catalyst, requires careful handling. |
| PtS/C, H₂ | H₂ (pressure), solvent (EtOH, MeOH) | High chemoselectivity, suppresses dehalogenation.[3] | Catalyst may not be as commonly available. |
| Metal/Acid Systems | |||
| SnCl₂·2H₂O | EtOH or EtOAc, often heated | Mild, highly chemoselective for nitro group, low risk of dehalogenation.[6] | Tin waste can be problematic for disposal. |
| Fe / HCl or AcOH | EtOH/H₂O, heated | Inexpensive, effective, and selective. | Strongly acidic conditions, work-up can be cumbersome. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Milder than Fe/acid systems, good for sensitive substrates.[8][10] | Can be slower than other methods. |
III. Frequently Asked Questions (FAQs)
Q5: What is the best way to purify the final product, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine?
A5: The final product is a relatively polar amine, and purification can often be achieved by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Given the basic nature of the amine, it may streak on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system.
Q6: My final product seems to be unstable and darkens over time. How should I store it?
A6: Aromatic amines, particularly those with electron-rich heterocyclic systems, can be susceptible to oxidation, which often leads to discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer at -20 °C).
Q7: Can I protect the pyrrole nitrogen before performing the nitration and reduction steps?
A7: Yes, protecting the pyrrole nitrogen is a viable strategy that can sometimes improve solubility and influence the reactivity of the ring system. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), and SEM (2-(trimethylsilyl)ethoxymethyl). However, it's important to note that the protecting group will need to be removed in a final step, and the conditions for deprotection must be compatible with the functionality in your molecule. For instance, the SEM group can be challenging to remove and may lead to side reactions.[11]
Q8: Are there any specific safety precautions I should take during this synthesis?
A8: Yes, several steps require careful handling:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction should be cooled in an ice bath during the addition of reagents.
-
Catalytic Hydrogenation: If using hydrogen gas, ensure the system is properly set up to avoid leaks and that there are no ignition sources nearby. Raney Nickel is pyrophoric and must be handled under a layer of solvent at all times.
-
Metal/Acid Reductions: These reactions can generate hydrogen gas as a byproduct. Ensure adequate ventilation.
-
Product Handling: The final product, like many aromatic amines, should be handled with care as it may be toxic. Consult the Safety Data Sheet (SDS) for detailed handling and toxicity information.
IV. Experimental Protocols
Protocol 1: Nitration of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from procedures used for similar 7-azaindole systems.[1]
-
To a stirred solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid (98%) at 0 °C, add concentrated nitric acid (65%) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Reduction of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with SnCl₂
This protocol is a general procedure for the reduction of nitroarenes with stannous chloride.[6]
-
Suspend 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) in a single portion (typically 4-5 molar equivalents).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add water and basify the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of ~8. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate or another suitable organic solvent.
-
Filter the combined organic extracts through a pad of celite to remove insoluble tin salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
-
Purify the crude product by column chromatography as needed.
V. References
-
O'Shea, P. D., Chen, C. Y., Chen, W., Dagneau, P., Frey, L. F., Grabowski, E. J., ... & Marcantonio, K. M. (2005). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. The Journal of Organic Chemistry, 70(8), 3021–3030. [Link]
-
Mo, J., Ogawa, A., & Sonoda, N. (1998). Hydrogenation of Halonitrobenzenes without Dehalogenation. U.S. Patent No. 5,731,483.
-
Surasani, R., Kalita, D., Rao, D. V., & Kothapalli, C. B. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Beilstein Journal of Organic Chemistry, 8, 1936–1942. [Link]
-
Blum, T. R., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. World Intellectual Property Organization. WO2006063167A1.
-
PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shanghai Damas Reagent Co Ltd. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
-
Tafesh, A. M., & Weiguny, J. (1996). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(6), 2035–2052. [Link]
-
Rakib, E. M., Abbassi, N., Bouissane, L., Hannioui, A., Khouili, M., El Malki, A., ... & Essassi, E. M. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. [Link]
-
Chandramohan, G. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]
-
PubChem. (n.d.). 4-Bromo-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1995). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1435-1440. [Link]
-
Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2014). Development of a Scalable Synthesis of a 3,4,5-Trisubstituted-7-azaindole. Organic Process Research & Development, 18(2), 326-331. [Link]
-
Semeraro, M., et al. (2016). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 12, 2686-2708. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3195. [Link]
-
Mukhina, O., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(16), 4983. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Welcome to the technical support center for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical building block. The inherent reactivity of the 3-amino-7-azaindole scaffold can present unique purification challenges. This document provides in-depth, experience-driven solutions to common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on the TLC, even after initial purification. What are the likely impurities?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate post-synthesis points to several potential impurities stemming from the synthetic route. The most common synthetic pathways to 3-amino-7-azaindole derivatives can introduce specific side products.
-
Unreacted Starting Materials: Depending on your synthetic route, residual starting materials such as 4-bromo-1H-pyrrolo[2,3-b]pyridine or a nitro-intermediate (if proceeding via reduction) are common impurities.
-
Regioisomers: During the amination or functionalization of the pyrrolo[2,3-b]pyridine core, the formation of isomers is a possibility, although less common for the 3-position.
-
Oxidation/Degradation Products: 3-Aminoindoles and their bioisosteres, 3-amino-7-azaindoles, can be susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored impurities and dimerization products.
-
Residual Catalysts and Reagents: If your synthesis involves steps like palladium-catalyzed cross-coupling, residual palladium and ligands can contaminate the final product.[2][3]
To identify the impurities, it is crucial to run co-spots on your TLC plate with available starting materials.
Q2: I'm struggling to remove a persistent, colored impurity. What is it and how can I get rid of it?
A2: A persistent color, often yellow, brown, or even purplish, in your sample of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is frequently indicative of oxidation or degradation products. The electron-rich nature of the 3-amino-7-azaindole system makes it prone to oxidative degradation.
Troubleshooting Strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This can effectively adsorb highly conjugated, colored impurities.
-
Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during work-up and purification. Use amber vials for storage to protect it from light.
-
Controlled pH During Work-up: Avoid strongly acidic or basic conditions during aqueous work-up, as this can promote degradation. A neutral or mildly basic wash is often preferable.
Q3: My compound appears pure by NMR, but I see a broad peak or multiple peaks in the HPLC analysis. What could be the issue?
A3: This discrepancy between Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis often points to the presence of impurities that are either not easily detectable by NMR (e.g., inorganic salts, residual palladium) or are present in low concentrations but have a strong UV chromophore, making them prominent in HPLC.
-
Inorganic Salts: Salts from reagents or work-up (e.g., ammonium chloride, sodium sulfate) can be present. These are typically insoluble in the NMR solvent (like CDCl3 or DMSO-d6) but can interfere with HPLC analysis. Ensure your work-up includes a thorough aqueous wash to remove these.
-
Residual Palladium: If a palladium catalyst was used in the synthesis, trace amounts can remain. These are often not visible in NMR but can be detected by other analytical techniques and may interfere with biological assays.
-
On-Column Degradation: The acidic nature of some silica-based HPLC columns can cause degradation of sensitive compounds like 3-amino-7-azaindoles. Try using a column with a different stationary phase (e.g., a polymer-based or end-capped C18 column) or adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.
Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography
Flash column chromatography is a primary method for purifying 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.[4][5] However, the polarity of the amine can lead to tailing and poor separation.
Step-by-Step Protocol:
-
Adsorbent Selection: Standard silica gel (40-63 µm) is a good starting point.[5] If tailing is severe, consider treating the silica with a base.
-
Pre-treatment of Silica (Optional): Prepare a slurry of silica gel in your chosen eluent system. Add 1-2% triethylamine (TEA) or ammonia solution to the slurry and mix well. This deactivates the acidic sites on the silica, reducing tailing of the basic amine product.
-
Solvent System Selection: A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity.
| Solvent System | Typical Gradient | Notes |
| Hexane / Ethyl Acetate | 100% Hexane to 50:50 Hexane:EtOAc | Good for less polar impurities. |
| Dichloromethane / Methanol | 100% DCM to 95:5 DCM:MeOH | Effective for more polar compounds. Adding 0.5-1% TEA to the mobile phase can improve peak shape. |
-
Loading the Sample: Use a minimal amount of solvent to dissolve your crude product. For better resolution, consider adsorbing the crude material onto a small amount of silica gel (dry loading) and then loading the powder onto the column.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the pure product fractions.
Troubleshooting Workflow for Flash Chromatography
Caption: Decision workflow for optimizing flash chromatography.
Guide 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high purity and obtain crystalline material. The key is to find a suitable solvent or solvent system.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
| Solvent | Polarity | Potential Use |
| Methanol / Ethanol | Polar Protic | May be a good single solvent. |
| Ethyl Acetate | Polar Aprotic | Can be used as a single solvent or in a system with hexane. |
| Dichloromethane | Polar Aprotic | Often used in a co-solvent system. |
| Hexane / Heptane | Non-polar | Typically used as an anti-solvent. |
-
Recrystallization Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent.
-
If a co-solvent system is used (e.g., Ethyl Acetate/Hexane), dissolve the compound in the better solvent (Ethyl Acetate) and then slowly add the anti-solvent (Hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization Troubleshooting
Caption: Troubleshooting common issues in recrystallization.
References
-
Aarhus, E., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1659. Available at: [Link]
-
Guzman, F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]
-
Reddy, T. J., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 13(15), 4052-4055. Available at: [Link]
-
Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
- Blythin, D. J., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. U.S.
-
Sagi, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1435. Available at: [Link]
-
Aarhus, E., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open. Available at: [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage. Retrieved January 27, 2026, from [Link]
- Borucka, M., et al. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 25-30.
-
Lhassani, M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 12(1), 22. Available at: [Link]
- Zhang, M., et al. (2012). Preparation method for 4-substituted-7-azaindole.
-
Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2064-2068. Available at: [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10(28), 16655-16666. Available at: [Link]
-
Borucka, M., et al. (2019). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection – National Research Institute. Available at: [Link]
-
Janeš, D., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704. Available at: [Link]
-
Ecker, J., et al. (2021). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Environmental Sciences Europe, 33(1), 1-13. Available at: [Link]
- Kumar, A., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 58-64.
-
Grygorenko, O. O., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6275. Available at: [Link]
-
Khan Academy. (n.d.). Worked problem: Synthesis of Amines. Khan Academy. Retrieved January 27, 2026, from [Link]
-
Abro, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
Technical Support Center: Refining Purification Methods for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Analogs
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs. The inherent chemical properties of these 7-azaindole derivatives, particularly their basicity and polarity, often present unique challenges in achieving high purity. This document is structured to address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and supported by relevant literature.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification process.
Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?
Answer: Streaking and poor separation of amine-containing compounds like your 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine analog are classic signs of strong, undesirable interactions with the stationary phase. The root cause is the acidic nature of standard silica gel. The lone pair of electrons on the nitrogen atoms of your heterocyclic amine can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution, resulting in tailing or streaking of the spot on a TLC plate and broad, overlapping peaks during column chromatography.[1]
To counteract this, you need to suppress this interaction. Here are several effective strategies:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (Et3N): Adding 0.1-1% triethylamine to your eluent system is a standard practice. The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing for a much cleaner elution.
-
Ammonia in Methanol: A 2M solution of ammonia in methanol can also be used, especially if your compound is highly polar and requires methanol in the mobile phase.
-
-
Select an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider changing your stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[1] Neutral or basic alumina will not have the acidic sites that cause streaking.
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent option where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Question 2: After running a column, my NMR and LC-MS data show persistent impurities that co-elute with my product. What are my next steps?
Answer: Co-eluting impurities are a common challenge, especially when dealing with analogs from complex synthetic routes where side products may have very similar polarities to the desired compound.[2] A single purification step is often insufficient.
Here is a logical approach to tackling this issue:
-
Identify the Impurity (if possible): Look at the synthetic scheme. Are there unreacted starting materials, reagents, or predictable side-products? For example, in Suzuki-Miyaura cross-coupling reactions, diarylated side products are common and can be difficult to remove.[2] Knowing what you're trying to remove can help you devise a targeted strategy.
-
Employ a Multi-Step Purification Strategy:
-
Recrystallization: This is an excellent and often underutilized technique for removing small amounts of impurities. If your product is a solid, attempt recrystallization from a suitable solvent system. This method purifies based on differences in solubility, which is a different principle than the polarity-based separation of column chromatography.
-
Sequential Chromatography: If recrystallization is not feasible, consider a second chromatographic step using a different separation mechanism. If you first used normal-phase (silica gel), a subsequent purification using reversed-phase (C18) HPLC can be very effective at separating impurities that were problematic on silica.[3]
-
-
Optimize Your Initial Chromatography:
-
Shallow Gradient Elution: Instead of a steep gradient, use a very shallow gradient of your polar solvent. This can often provide the resolution needed to separate closely eluting compounds.
-
Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[1] Different solvents interact with your compound and the stationary phase in unique ways, which can alter the elution order and improve separation.
-
Question 3: My compound won't come off the silica gel column, even when I flush with a very polar solvent system like 20% methanol in dichloromethane. What should I do?
Answer: This indicates that your compound is either extremely polar or is irreversibly adsorbing to the silica gel, possibly due to decomposition.[1]
-
Assess Compound Stability: Before attempting another column, test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit in the open air for about 30 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound is likely degrading on the silica.[1] In this case, you must switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.
-
Drastically Increase Mobile Phase Polarity: If the compound is stable but just very polar, you may need to use an even stronger eluent system. Consider adding a small amount of acetic acid or formic acid to a methanol/dichloromethane mixture. For a basic compound, a system containing ammonia in methanol is often effective.
-
Consider an Alternative Purification Technique:
-
Recrystallization or Precipitation: If your compound is a solid, this may be a more suitable method than chromatography.
-
Acid/Base Extraction: Take advantage of the amine functionality. Dissolve the crude material in an organic solvent like ethyl acetate and extract it with a dilute aqueous acid (e.g., 1M HCl). This will protonate your amine, making it water-soluble and leaving less basic organic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract your purified compound back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine analogs?
A1: The impurities will largely depend on your synthetic route. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or reagents can contaminate your product.
-
Side-Products: Isomeric byproducts from the synthesis of the azaindole core can be formed.[3][4] In reactions like Suzuki or Sonogashira couplings, products of double addition or reduction can also be present.[2]
-
Residual Solvents: Solvents used in the reaction or work-up are often present in the crude product.[3]
Q2: I'm setting up a silica gel column for my compound. What's a good starting point for a solvent system?
A2: A systematic approach using Thin Layer Chromatography (TLC) is crucial.[1] Start by testing a few solvent systems of varying polarity. For 7-azaindole derivatives, good starting points are:
-
Hexane / Ethyl Acetate: A classic system for moderately polar compounds.
-
Dichloromethane / Methanol: Excellent for more polar compounds.[1][5]
-
Dichloromethane / Acetone: Can offer different selectivity compared to methanol.[6]
Aim for an Rf value (retention factor) of 0.25 - 0.35 for your desired compound on the TLC plate. This generally provides the best separation on a column. Remember to add 0.1-1% triethylamine to your chosen system if you observe streaking.[1]
| Compound Polarity | Recommended Starting Solvent System | Notes |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes | A good first choice for many organic compounds. |
| Medium to High | 1-10% Methanol in Dichloromethane | A more polar system for compounds with multiple heteroatoms.[5] |
| High | 10-20% Methanol in Dichloromethane | For very polar analogs. Consider adding a basic modifier. |
Q3: Is preparative TLC or HPLC a good option for purifying these compounds?
A3: Yes, both are viable alternatives to column chromatography, particularly in certain situations.
-
Preparative TLC (Prep TLC): This is an excellent method for purifying small quantities of material (typically <100 mg).[3] It's faster than running a column and is useful for quickly obtaining a pure analytical sample.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC are powerful tools for purifying challenging mixtures or for achieving very high purity (>99%). Reversed-phase HPLC is particularly effective for polar, water-soluble compounds that are difficult to retain on silica.
Q4: My compound keeps "oiling out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[1] Here’s how to troubleshoot:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a tiny amount of the pure solid, add it to the cooled solution to induce crystallization.
-
Reduce the Solution Temperature: Try cooling the solution in an ice bath or refrigerator after it has slowly cooled to room temperature.
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Column Chromatography
Caption: A decision-making flowchart for troubleshooting column chromatography.
Protocol 1: Standard Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf of ~0.3 and resolves it from major impurities. Remember to add 0.1-1% triethylamine if streaking is observed.
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, make a slurry of the silica gel in your starting, least polar solvent.
-
With the stopcock closed, pour the slurry into the column.
-
Gently tap the column to pack the silica and let it settle. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the column solvent or another suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram 2: Purification Method Selection
Caption: A decision tree for choosing an appropriate purification technique.
References
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Hovd, A. K., Treitli, S. K., & Törnroos, K. W. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(8), 1834. [Link]
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. [Link]
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Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5171. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
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Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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Gross, G. A., & Grüter, F. W. (1992). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Journal of Chromatography A, 592(1-2), 271-278. [Link]
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Dyadyuchenko, M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Rostocker Dokumentenserver. [Link]
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Sola, F., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(23), 5727. [Link]
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Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1872-1877. [Link]
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ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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ResearchGate. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. [Link]
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Ezquerra, J., et al. (1996). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 61(17), 5804-5812. [Link]
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NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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University of Calgary. (n.d.). RECRYSTALLISATION. [Link]
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Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14413–14421. [Link]
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ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]
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Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]
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The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
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Semantic Scholar. (2008). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the novel heterocyclic compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating molecular connectivity, X-ray crystallography stands alone in its ability to provide a direct and absolute determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry. This guide will delve into the practical application and comparative strengths of these techniques, grounded in established scientific principles and experimental workflows.
The Challenge: Unambiguous Structure Determination
The synthesis of novel compounds like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a substituted azaindole, presents a critical challenge: the definitive confirmation of its chemical structure. The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Therefore, absolute certainty of the substituent positions and overall molecular geometry is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims.
Comparative Analysis of Structural Elucidation Techniques
While a combination of spectroscopic methods is often employed for routine characterization, each technique provides a different piece of the structural puzzle.[3][4] The following table summarizes the strengths and limitations of common analytical methods in the context of confirming the structure of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[5] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY). | Excellent for determining the carbon-hydrogen framework and connectivity in solution.[6][7] | Does not directly provide bond lengths or angles. Interpretation can be complex for novel structures. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Highly sensitive, provides accurate molecular formula. | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for identifying key functional groups. | Provides limited information on the overall molecular structure. |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of electron density within a crystal.[8][9] This allows for the precise determination of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the molecule's constitution and conformation in the solid state.[5]
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: Workflow for the structural confirmation of a small molecule by single-crystal X-ray crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
-
Crystal Growth: The successful growth of a high-quality single crystal is often the most challenging step.[8] For a small organic molecule like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, several common techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the diffraction pattern.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution). This initial model is then refined against the experimental data to optimize the atomic positions, leading to the final, highly accurate molecular structure.[12]
Complementary Spectroscopic Analysis
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable insights into the molecule's structure in solution and confirm its identity and purity.
Logical Flow of Spectroscopic Analysis
Caption: Logical workflow for proposing a molecular structure using spectroscopic data.
Expected Spectroscopic Data for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₇H₆BrN₃.
-
¹H NMR: Would show distinct signals for the aromatic and amine protons, with coupling patterns revealing their connectivity.
-
¹³C NMR: Would indicate the number of unique carbon environments.
-
2D NMR (HSQC, HMBC): Would be crucial for assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.
Conclusion: An Integrated Approach to Structural Confirmation
For the definitive structural confirmation of a novel compound such as 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, an integrated analytical approach is essential. While spectroscopic methods like NMR and MS are powerful tools for elucidating the molecular formula and atomic connectivity, they provide an inferred structure.[3][13] Single-crystal X-ray crystallography, in contrast, offers direct and unambiguous visualization of the molecular structure in the solid state.[5]
For researchers in drug discovery and development, the investment in obtaining a crystal structure provides an unparalleled level of confidence. It validates synthetic routes, confirms the identity of key intermediates and final products, and provides the precise geometric information necessary for computational modeling and understanding biological activity. Therefore, while spectroscopic techniques are cornerstones of chemical analysis, single-crystal X-ray crystallography remains the gold standard for absolute and definitive structural confirmation.
References
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Drasin, P., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Holčapek, M., et al. (2018). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
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Seela, F., & Peng, X. (2001). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
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Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
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OMICS International. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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YouTube. (2023). Structure Elucidation of Organic Compounds. [Link]
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ResearchGate. (2019). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[12]. [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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PubMed Central. (2019). Microcrystal Electron Diffraction of Small Molecules. [Link]
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MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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AZoM. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and Its Analogs
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide array of kinases, making it a cornerstone for the design of targeted therapeutics. This guide provides an in-depth comparison of the biological activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into the experimental data that underpins our understanding of these molecules and provide detailed protocols for their evaluation.
The 7-Azaindole Core: A Versatile Scaffold in Kinase Inhibition
The 7-azaindole nucleus is a bioisostere of purine and indole, and its derivatives have shown remarkable inhibitory activity against a variety of protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3] The pyrrolo[2,3-b]pyridine structure serves as a versatile template for designing ATP-competitive inhibitors.[4] The nitrogen atom at position 7 enhances the solubility and allows for additional hydrogen bonding interactions within the kinase active site, often improving the pharmacological properties of the compounds compared to their indole counterparts.
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: A Key Intermediate and Bioactive Moiety
While 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine itself is a crucial synthetic intermediate for the elaboration of more complex molecules, its inherent biological activity and the influence of the 4-bromo and 3-amino substituents are of significant interest. The bromine atom at the 4-position can serve as a handle for further functionalization via cross-coupling reactions, or it can contribute to binding affinity through halogen bonding. The 3-amino group provides a vector for the introduction of various side chains to explore the surrounding pocket of the ATP-binding site and enhance potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of 7-azaindole derivatives is highly dependent on the substitution pattern around the core. To understand the specific contributions of the 4-bromo and 3-amino groups, we will compare the activity of analogs where these positions are varied.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors often involves extensive SAR studies. For instance, in the pursuit of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated.[5] One of the optimized compounds, 16h , demonstrated potent enzyme inhibition with an IC50 of 32 nM and significant anti-proliferative effects against various cancer cell lines.[5] Although compound 16h does not contain the 4-bromo substitution, this study highlights the importance of the 3-position for achieving high potency.
In another study focused on Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated.[6][7] The standout compound, 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[6][7] This compound also lacks a 4-bromo group but possesses a more complex substitution at the 3-position, underscoring the diverse possibilities for functionalization at this site.
Conversely, the 4-position has been explored in the context of inhibitors of Protein Kinase B (PKB/Akt). A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors.[8][9] While this is a different pyrrolopyrimidine scaffold, it demonstrates that substitution at the 4-position with an amino group can lead to potent and selective inhibitors. This suggests that replacing the 4-bromo group with other functionalities can drastically alter the biological activity and target profile.
The following table summarizes the biological activities of selected 7-azaindole analogs, providing a comparative view of their potency against different kinases.
| Compound ID | Core Structure | Target Kinase(s) | IC50 (nM) | Reference |
| 16h | 3-substituted 1H-pyrrolo[2,3-b]pyridine | MELK | 32 | [5] |
| 4h | 3-substituted 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [6][7] |
| Compound 9 | 1H-pyrrolo[2,3-b]pyridine derivative | c-Met | 22.8 | [10] |
| GSK2795039 | 3,4-disubstituted 1H-pyrrolo[2,3-b]pyridine | NADPH Oxidase 2 (NOX2) | N/A | [1] |
Signaling Pathways
The therapeutic potential of these compounds stems from their ability to modulate key signaling pathways. For example, inhibitors of FGFR can block downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which are often hyperactivated in cancer.
Similarly, inhibitors of the PI3K/Akt pathway can induce apoptosis and halt cell proliferation.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is essential to follow standardized experimental protocols.
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
384-well plates (low volume, white or black depending on the detection method)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells containing the compound.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[11]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression analysis.
Conclusion
The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 3- and 4-positions of the 7-azaindole core are critical for determining potency and selectivity. While direct comparative data for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is limited in the public domain, the analysis of related analogs provides a strong rationale for its use as a versatile building block in medicinal chemistry. The experimental protocols provided herein offer a standardized approach for the biological evaluation of this promising class of compounds, enabling researchers to further explore their therapeutic potential.
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Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Cornerstone of Modern Kinase Inhibition
An In-Depth Head-to-Head Comparison of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Based Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to indole and purine, allowing it to mimic the interactions of ATP in the hinge region of various protein kinases.[1][2] This inherent ability to bind to the ATP pocket has made it a foundational core for the development of numerous targeted therapies. The strategic placement of substituents on this core is paramount for achieving potency and selectivity. Specifically, the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold serves as a versatile starting point. The amine group at the C3 position often acts as a key interaction point or a vector for further chemical elaboration, while the bromine at the C4 position is a crucial synthetic handle, enabling diverse modifications through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] This guide provides a head-to-head comparison of inhibitors derived from this scaffold, focusing on their primary kinase targets, structure-activity relationships (SAR), and the experimental data that validates their performance.
Logical Overview: Targeting Diverse Kinase Families
The versatility of the 7-azaindole scaffold allows it to be adapted for a wide range of kinase targets. The specific substitution patterns dictate the ultimate selectivity and potency of the inhibitor.
Caption: Versatility of the 7-azaindole scaffold against various kinase families.
Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling
Janus kinases (JAKs) are a family of four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating signaling from cytokine and growth factor receptors via the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[5] The 7-azaindole scaffold has been instrumental in developing potent and selective JAK inhibitors.[4]
Mechanism of Action and Structure-Activity Relationship (SAR)
The pyrrolo[2,3-b]pyridine core effectively mimics the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. For JAK inhibitors, the C4-amino substituent is a key determinant of selectivity. Modifications at this position, often involving piperidine or cyclopentyl groups, explore the solvent-exposed region of the ATP-binding pocket to enhance potency and tune selectivity across the JAK family members.[6][7]
For instance, the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly boosted JAK3 inhibitory activity.[7] This highlights the importance of probing multiple positions on the scaffold to optimize interactions with the target.
Comparative Performance Data
| Compound Class | Target(s) | Key IC50 Values | Cellular Activity | Reference |
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | JAK3, TYK2 | 5g: JAK3 (nanomolar), TYK2 (nanomolar) | Potently inhibited IFNγ production in whole blood assay | [6] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | 14c: Potent JAK3 inhibitor | Immunomodulating effect on T-cell proliferation | [7] |
| 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidines | JAK1, JAK2 | 11e: >90% inhibition | Superior anti-inflammatory efficacy to baricitinib | [8] |
Featured Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT pathway is a primary target for these inhibitors. By blocking the ATP-binding site of JAKs, they prevent the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of inflammatory genes.
Caption: Inhibition of the JAK-STAT signaling pathway by 7-azaindole derivatives.
FGFR and c-Met Inhibitors: Targeting Oncogenic Signaling
Fibroblast Growth Factor Receptors (FGFRs) and the c-Met receptor are tyrosine kinases whose aberrant activation is a known driver in various cancers.[9][10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create potent inhibitors targeting these oncogenic drivers.
Structure-Activity Relationship (SAR)
In the context of FGFR inhibition, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed where the core was substituted at the C3 position. One particularly potent compound, 4h , demonstrated low nanomolar IC50 values against FGFR1, 2, and 3.[9] This compound's efficacy was linked to its ability to inhibit cancer cell proliferation, migration, and invasion, showcasing the therapeutic potential of this chemical class.[9]
For c-Met inhibitors, derivatives were designed with different linkers (methylene, sulfur, etc.) connecting the 7-azaindole core to other moieties. Compound 9 from one such study showed a strong c-Met kinase inhibition with an IC50 of 22.8 nM and also demonstrated potent inhibition of c-Met-dependent cancer cell lines.[10]
Comparative Performance Data
| Compound | Target(s) | Key IC50 Values (Enzymatic) | Key IC50 Values (Cellular) | Reference |
| 4h | FGFR1, 2, 3 | 7 nM, 9 nM, 25 nM | Inhibited 4T1 breast cancer cell proliferation | [9] |
| 9 | c-Met, ALK | c-Met: 22.8 nM | MKN-45: 329 nM, EBC-1: 479 nM | [10] |
ACK1 Inhibitors: A Target in Hormone-Refractory Cancers
Activated CDC42 kinase 1 (ACK1, also known as TNK2) is a non-receptor tyrosine kinase implicated in the progression of hormone-refractory cancers like prostate and breast cancer.[11] Selective inhibition of ACK1 is therefore a promising therapeutic strategy.
Structure-Activity Relationship (SAR)
Fragment-based approaches have been used to develop ACK1 inhibitors. Systematic SAR studies led to the identification of compound (R)-9b , which showed potent in vitro inhibition with an IC50 of 56 nM.[11] Another potent inhibitor, AIM-100 , selectively inhibits ACK1 with an IC50 of 21.58 nM and demonstrates anticancer effects.[12] These examples underscore the adaptability of various scaffolds, including those related to 7-azaindole, in targeting the unique structural features of the ACK1 ATP-binding site.
Comparative Performance Data
| Compound | Target | IC50 Value (Enzymatic) | Cellular Activity | Reference |
| (R)-9b | ACK1 | 56 nM | In vivo IC50 < 2 µM in human cancer cell lines | [11] |
| AIM-100 | ACK1 | 21.58 nM | Inhibits Tyr267 phosphorylation, has anticancer effect | [12] |
| Ack1 inhibitor 1 | ACK1 | 2.1 nM | Inhibits ACK1 phosphorylation and downstream AKT activation | [12] |
Experimental Protocols: A Framework for Inhibitor Evaluation
The validation of any kinase inhibitor relies on a cascade of robust experimental assays. The protocols described here represent standard methodologies used in the field, which must be optimized for specific inhibitor-kinase pairs.
General Experimental Workflow
Caption: Standard workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol provides a method to determine the dissociation constant (Kd) of a test compound for a specific kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase-specific Alexa Fluor™ 647-labeled ATP competitive tracer in kinase buffer.
-
Prepare a 4X solution of the terbium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 2X solution of the target kinase in kinase buffer.
-
Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine-based inhibitor in DMSO, followed by a 1:50 dilution in kinase buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the 4X inhibitor solution or DMSO control.
-
Add 5 µL of the 4X tracer/antibody mixture to all wells.
-
Initiate the reaction by adding 10 µL of the 2X kinase solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Kd.
-
Protocol 2: Cellular Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block target kinase activity within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MKN-45 for c-Met, 4T1 for FGFR) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO vehicle for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met, FGF for FGFR) for 15-30 minutes to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) and an antibody for the total form of the kinase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.
-
Conclusion and Future Outlook
The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold and its close analogs are a testament to the power of structure-based drug design. The 7-azaindole core provides a reliable anchor into the kinase hinge region, while strategic modifications at the C3 and C4 positions (among others) allow for the fine-tuning of potency and selectivity against a diverse array of important therapeutic targets, from JAKs in autoimmune disease to FGFR and c-Met in oncology. The comparative data clearly show that while the core structure is enabling, the specific chemical decorations are what ultimately define the inhibitor's profile and success. Future efforts will undoubtedly focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties, and the ability to overcome known resistance mutations.
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Bridging the Virtual and the Bench: A Comparative Guide to In Silico and In Vitro Activity Assessment of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine as a Kinase Inhibitor
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison of in silico and in vitro methodologies for evaluating the biological activity of a novel compound, 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine . The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibition, with numerous derivatives showing promise in oncology.[1] This guide will use the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently implicated in various cancers, as a therapeutically relevant target to illustrate a cohesive workflow from computational modeling to benchtop validation.[1][2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to not only present protocols but also to elucidate the scientific rationale behind the integration of computational and experimental approaches, thereby fostering a deeper understanding of their complementary roles in accelerating the discovery of potent and selective kinase inhibitors.
Section 1: The Rationale for a Dual-Pronged Approach: In Silico and In Vitro
The early stages of drug discovery are a quest for efficiency and accuracy. In silico methods offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates with the highest probability of success.[4] Techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow for the virtual assessment of a compound's binding affinity and pharmacokinetic profile before a single physical experiment is conducted.[4][5]
However, computational models are, by their nature, approximations of complex biological systems. In vitro assays provide the essential empirical data to confirm or refute these predictions.[6] They measure the actual interaction between a compound and its target protein under controlled laboratory conditions, yielding quantitative measures of potency such as the half-maximal inhibitory concentration (IC50).[7][8][9] The iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern, rational drug design.
Section 2: In Silico Evaluation: Predicting Therapeutic Potential
The initial phase of our investigation involves a multi-faceted computational analysis of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine. This approach is designed to predict its binding affinity for the FGFR1 kinase domain and to forecast its drug-like properties.
Molecular Docking: Visualizing the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[10]
Experimental Protocol: Molecular Docking of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine with FGFR1
-
Receptor Preparation:
-
The crystal structure of the human FGFR1 kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 5Z0S).[2][3]
-
Using molecular modeling software (e.g., AutoDock Tools), water molecules and the co-crystallized ligand are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to prepare the receptor for docking.
-
-
Ligand Preparation:
-
The 3D structure of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine is generated using a chemical drawing tool (e.g., ChemDraw) and optimized to its lowest energy conformation.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
-
Docking Simulation:
-
A grid box is defined around the ATP-binding site of FGFR1, guided by the position of the co-crystallized inhibitor in the original PDB file.
-
The docking simulation is performed using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various binding poses.
-
The simulation yields a set of predicted binding poses, each with an associated binding affinity score (in kcal/mol).
-
Interpreting the Results:
The primary output is the binding affinity , which estimates the free energy of binding. A more negative value suggests a stronger, more stable interaction.[10][11] Additionally, analysis of the top-ranked binding pose reveals crucial intermolecular interactions, such as hydrogen bonds with key residues in the hinge region of the kinase (e.g., Ala564), which are critical for the binding of many kinase inhibitors.[12]
ADMET Prediction: A Forecast of a Drug's Journey
Early assessment of a compound's pharmacokinetic properties is crucial to avoid costly late-stage failures.[4][5] In silico ADMET prediction models use a molecule's structure to estimate various properties.[13]
Workflow: In Silico ADMET Profiling
Using a computational platform (e.g., StarDrop, ADMET Predictor), the structure of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine is analyzed to predict the following parameters:
-
Absorption: Caco-2 cell permeability and human intestinal absorption (HIA).
-
Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of renal or hepatic clearance pathways.[14]
-
Toxicity: Prediction of potential for hERG inhibition (a marker for cardiotoxicity) and mutagenicity (Ames test).[14]
Caption: In Silico ADMET Prediction Workflow.
Section 3: In Vitro Validation: From Prediction to Potency
The hypotheses generated from our in silico analysis must now be tested at the bench. A biochemical kinase assay will be employed to measure the direct inhibitory effect of 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine on FGFR1 activity.
LanthaScreen® TR-FRET Kinase Binding Assay: Quantifying Inhibition
The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying the binding of inhibitors to the ATP site of a kinase.[15]
Experimental Protocol: FGFR1 Kinase Inhibition Assay
-
Reagent Preparation:
-
A kinase buffer is prepared containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Recombinant human FGFR1 enzyme is diluted in the kinase buffer.
-
A fluorescently labeled tracer (an ATP-competitive ligand) and a terbium-labeled anti-tag antibody are prepared in the assay buffer.
-
4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).[17]
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.[18]
-
Caption: Principle of the TR-FRET Kinase Binding Assay.
Section 4: Data Synthesis and Comparative Analysis
The crux of this guide is the direct comparison of the predictive in silico data with the empirical in vitro results. This comparison allows for a holistic assessment of the compound's potential and informs the next steps in the drug discovery pipeline.
Table 1: Hypothetical Comparative Data for 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
| Parameter | In Silico Prediction | In Vitro Measurement | Correlation & Interpretation |
| Binding Affinity | -8.5 kcal/mol | - | A strong predicted binding energy suggests a high affinity for the FGFR1 ATP-binding site. This needs to be confirmed by a quantitative in vitro measurement. |
| Key Interactions | H-bond with Ala564 | - | The predicted hydrogen bond with a key hinge residue is a positive indicator of an effective binding mode, common among potent kinase inhibitors. |
| FGFR1 Inhibition | - | IC50 = 50 nM | The low nanomolar IC50 value confirms that the compound is a potent inhibitor of FGFR1, validating the in silico prediction of strong binding. |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | - | Predicted to have good intestinal permeability, suggesting potential for oral bioavailability. |
| hERG Inhibition | Low Probability | - | The low predicted risk of cardiotoxicity is a favorable safety characteristic. |
Discussion:
In this hypothetical scenario, there is a strong correlation between the in silico predictions and the in vitro data. The molecular docking predicted a high binding affinity, which is substantiated by the potent, low nanomolar IC50 value obtained from the TR-FRET assay. The identification of a hydrogen bond with Ala564 in the docking pose provides a structural basis for this high-potency interaction.
The ADMET predictions further enhance the compound's profile, suggesting good permeability and a low risk of cardiotoxicity. This combination of potent on-target activity and favorable drug-like properties makes 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine a promising lead candidate for further optimization and preclinical development.
It is crucial to acknowledge that discrepancies can and do arise between in silico and in vitro results. A weak correlation might prompt a re-evaluation of the docking protocol, the choice of kinase conformation, or suggest that the compound's mechanism of action is not direct kinase inhibition. Such discordance is not a failure but a valuable data point that refines our understanding and guides subsequent research.
Conclusion
The integrated use of in silico and in vitro methodologies provides a robust framework for the early-stage evaluation of novel drug candidates. As demonstrated with 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine, computational tools can rapidly identify promising compounds and provide a structural rationale for their activity. Subsequent validation with high-quality in vitro assays is indispensable for confirming these predictions and providing the quantitative potency data necessary for lead optimization. This synergistic approach, grounded in scientific rigor, is essential for navigating the complexities of drug discovery and efficiently advancing new therapeutics toward the clinic.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. (2025). Journal of Cheminformatics. Available from: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available from: [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Available from: [Link]
-
5Z0S: Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor. (2018). RCSB PDB. Available from: [Link]
-
Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. Available from: [Link]
-
Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). (1993). The Journal of Organic Chemistry. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. Available from: [Link]
-
ADMET prediction. (n.d.). Fiveable. Available from: [Link]
-
4RWL: Crystal structure of FGFR1 (C488A, C584C) in complex with 6-(7-((1-aminocyclopropyl) methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide (E3810). (2015). RCSB PDB. Available from: [Link]
-
Which ADMET properties are important for me to predict? (n.d.). Optibrium. Available from: [Link]
-
Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024). Analytical Chemistry. Available from: [Link]
-
Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening. (2010). Journal of Medicinal Chemistry. Available from: [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Available from: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available from: [Link]
-
7WCL: Crystal structure of FGFR1 kinase domain with Pemigatinib. (2022). RCSB PDB. Available from: [Link]
-
FGFR1 Kinase Assay Service. (n.d.). Reaction Biology. Available from: [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Available from: [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025). BiochemSphere. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules. Available from: [Link]
-
ADMET in silico modelling: Towards prediction paradise? (2002). ResearchGate. Available from: [Link]
-
In vitro kinase assay. (2023). protocols.io. Available from: [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. Available from: [Link]
-
Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (2018). In Dosage Form Design Considerations. Academic Press. Available from: [Link]
-
The crystal structure of compound 8 bound to FGFR1 (PDB ID: 5Z0S). (2018). ResearchGate. Available from: [Link]
-
All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. (2022). Analytical Chemistry. Available from: [Link]
-
Binding Affinity via Docking: Fact and Fiction. (2018). Biomolecules. Available from: [Link]
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- 4. elearning.uniroma1.it [elearning.uniroma1.it]
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- 18. BiochemSphere [biochemicalsci.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Introduction: The Significance of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in Medicinal Chemistry
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of functional groups on this heterocyclic system is critical for modulating biological activity, selectivity, and pharmacokinetic properties. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, in particular, represents a key intermediate for the synthesis of a diverse range of bioactive molecules. The strategic placement of the bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, while the 3-amino group serves as a crucial pharmacophore for establishing interactions with biological targets. Consequently, the efficient and selective synthesis of this compound is of paramount importance to researchers and drug development professionals.
This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. The primary synthetic route involves a two-step process: the nitration of 4-bromo-1H-pyrrolo[2,3-b]pyridine to yield the 3-nitro intermediate, followed by the catalytic reduction of the nitro group to the desired 3-amine. Our analysis will focus on the critical reduction step, comparing the performance of commonly employed heterogeneous catalysts. This guide is intended to provide researchers with the necessary insights to select the most appropriate catalytic system for their specific needs, considering factors such as yield, selectivity, reaction conditions, and catalyst reusability.
Synthetic Strategy Overview
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is most effectively achieved through a two-step sequence, as direct amination at the C3 position of 4-bromo-7-azaindole is challenging. The established and reliable route is as follows:
-
Electrophilic Nitration: The starting material, 4-bromo-1H-pyrrolo[2,3-b]pyridine, undergoes electrophilic nitration at the C3 position to yield 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Catalytic Reduction: The subsequent reduction of the 3-nitro group affords the target compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
The choice of catalyst for the reduction step is critical and significantly impacts the overall efficiency and purity of the final product.
Figure 1: General synthetic workflow for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
Part 1: Synthesis of the 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate
Experimental Protocol: Electrophilic Nitration
This protocol is adapted from a similar transformation on 4-chloro-7-azaindole and is expected to proceed with high regioselectivity on the 4-bromo analogue.[1]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, add 4-bromo-1H-pyrrolo[2,3-b]pyridine portion-wise, maintaining the temperature below 10 °C.
-
Once the starting material is completely dissolved, cool the mixture to -5 °C.
-
Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, can be purified by recrystallization or column chromatography.
Expected Outcome: This procedure is anticipated to yield the desired 3-nitro derivative with high regioselectivity and in good yield (typically >80%).
Part 2: Comparative Analysis of Catalysts for the Reduction of 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
The reduction of the nitro group is a pivotal step in this synthesis. Below is a comparative analysis of three commonly used heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum(IV) Oxide (PtO₂).
Catalyst Performance Comparison
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| 1. Palladium on Carbon (Pd/C) | H₂ (balloon or atmospheric pressure), Methanol or Ethanol, Room Temperature | - High efficiency and selectivity for nitro group reduction.[2][3][4] - Mild reaction conditions. - Catalyst is relatively inexpensive and readily available. - Generally good functional group tolerance. | - Potential for de-bromination, especially at elevated temperatures or prolonged reaction times. - Can be pyrophoric when dry. |
| 2. Raney Nickel | H₂ (balloon or atmospheric pressure), Methanol or Ethanol, Room Temperature | - Highly active catalyst for nitro group reduction.[5][6] - Cost-effective. - Can be used in aqueous or alcoholic solvents. | - Requires careful handling due to its pyrophoric nature. - May lead to over-reduction of other functional groups. - Catalyst preparation can be hazardous. |
| 3. Platinum(IV) Oxide (PtO₂) | H₂ (balloon or atmospheric pressure), Acetic Acid or Ethanol, Room Temperature | - Highly effective for the reduction of nitro groups. - Generally tolerant of halide substituents. | - More expensive compared to Pd/C and Raney Ni. - Can catalyze the reduction of the pyridine ring under more forcing conditions. |
Experimental Protocols: Catalytic Reduction
General Considerations:
-
The choice of solvent can influence the reaction rate and selectivity. Methanol and ethanol are common choices. Acetic acid can be used with PtO₂ to enhance activity.
-
The reaction should be monitored by TLC or LC-MS to determine the point of complete conversion of the starting material and to minimize potential side reactions.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
Materials:
-
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen Gas (balloon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Raney Nickel
Materials:
-
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen Gas (balloon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in methanol or ethanol.
-
Carefully add a slurry of Raney Nickel in water to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂)
Materials:
-
4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Platinum(IV) Oxide (Adams' catalyst)
-
Acetic Acid or Ethanol
-
Hydrogen Gas (balloon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in acetic acid or ethanol.
-
Add PtO₂ to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of Celite®.
-
Wash the Celite® pad with additional solvent.
-
If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Mechanistic Insights: The Catalytic Reduction of a Nitro Group
The catalytic hydrogenation of a nitro group to an amine on the surface of a heterogeneous catalyst is a complex process involving multiple steps. While the exact mechanism can vary depending on the catalyst and reaction conditions, a generally accepted pathway is illustrated below.
Figure 2: Simplified mechanism for catalytic nitro group reduction.
The process begins with the adsorption and dissociation of molecular hydrogen on the catalyst surface. The nitro compound also adsorbs onto the catalyst surface and is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the amine product. Water is formed as a byproduct in this process. The efficiency of the catalyst is determined by its ability to facilitate these steps without promoting undesired side reactions.
Conclusion and Recommendations
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is reliably achieved through a two-step process of nitration followed by catalytic reduction. For the critical reduction step, all three catalysts discussed—Pd/C, Raney Nickel, and PtO₂—are viable options.
-
For general-purpose synthesis with a good balance of cost and efficiency, Palladium on Carbon (Pd/C) is highly recommended. Care should be taken to monitor the reaction to prevent de-bromination.
-
Raney Nickel offers a cost-effective alternative, though its pyrophoric nature necessitates careful handling.
-
Platinum(IV) Oxide is an excellent choice when halide tolerance is a primary concern, albeit at a higher cost.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, budget, and the need to preserve other functional groups in more complex derivatives. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
-
Gosselin, F., et al. (2022). Recent Advances in the Chemistry of Azaindoles. Atlanchim Pharma Scientific Letter. [Link]
- Li, J., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Tetrahedron Letters, 60(32), 2145-2149.
- Taft, B. R., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C−N and C−O Coupling. The Journal of Organic Chemistry, 77(17), 7331-7343.
- Studer, A., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8356-8360.
- Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(47), 29938-29943.
- Bayer, A. G. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
- Cramer, N., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Zhang, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
- Gosselin, F., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(7), 1324-1332.
-
Atlanchim Pharma. (2022). Scientific Letter: Recent advances in the chemistry of azaindoles. Retrieved from [Link]
- Li, J., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- S. K. G. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
- Taft, B. R., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling.
- Studer, A., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.
- Bayer, A. G. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Cramer, N., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Zhang, Y., et al. (2021).
- Gosselin, F., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
As researchers and developers in the pharmaceutical landscape, our focus is often on the synthesis and application of novel compounds like 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This substituted 7-azaindole is a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, our responsibility extends beyond discovery to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, grounded in scientific principles and regulatory standards. The core directive is unambiguous: this compound and its associated waste must be managed as hazardous material and disposed of through a licensed professional service.
Hazard Profile and Risk Assessment: Understanding the "Why"
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a halogenated aromatic amine. While specific toxicity data for this exact molecule is limited, the hazards can be inferred from its structural class and data on closely related compounds. The parent molecule, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified with significant hazards, which should be conservatively assumed to apply to its amine derivative.[3] Aromatic amines as a class are known for their potential toxicity and should be handled with care.[4]
Table 1: GHS Hazard Profile for Structurally Related Azaindoles [3][5][6]
| Pictogram(s) | Signal Word | Hazard Code | Hazard Statement |
| Danger | H301 | Toxic if swallowed | |
| H315 | Causes skin irritation | ||
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
The primary risks associated with this compound are:
-
Acute Toxicity: Accidental ingestion can be highly toxic.[3]
-
Dermal and Eye Damage: Direct contact can cause severe irritation or damage to the skin and eyes.[5]
-
Environmental Contamination: As with many synthetic heterocyclic compounds, it should be considered persistent and harmful to aquatic life. Drain disposal is strictly prohibited.[5][7]
-
Hazardous Thermal Decomposition: As a brominated organic compound, incineration must be controlled. Uncontrolled thermal decomposition can generate highly toxic byproducts such as hydrogen bromide and potentially polybrominated dioxins and furans.[8][9]
The Core Principle: Mandating Professional Hazardous Waste Management
Due to the compound's inherent hazards and the specialized requirements for its destruction, the only acceptable disposal pathway is through a licensed and approved hazardous waste management facility. Laboratory-based neutralization or deactivation methods are not recommended as they cannot guarantee complete destruction and may create equally hazardous byproducts.
The process begins with correct on-site handling and accumulation, preparing the waste for professional pickup.
On-Site Waste Handling and Accumulation Protocol
This protocol outlines the necessary steps from the moment a material is designated as waste until its final collection.
Step 1: Personal Protective Equipment (PPE) - A Non-Negotiable Prerequisite
Before handling the chemical in any form (pure, in solution, or as contaminated waste), personnel must be equipped with the appropriate PPE.
Table 2: Required Personal Protective Equipment (PPE) [10][11][12]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect before use. | Prevents dermal absorption, a primary exposure route. Proper glove removal technique is crucial to avoid skin contact.[13] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield is required when handling larger quantities or when there is a splash risk. | Protects against dust particles, splashes, and accidental eye contact, which can cause serious damage.[11] |
| Respiratory Protection | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95, P100) is necessary. | Prevents inhalation of the powder, which can cause respiratory irritation.[3][13] |
| Protective Clothing | A standard laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit may be required. | Provides a barrier against accidental skin contact with dust or solutions. |
Step 2: Waste Segregation and Classification
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[14]
-
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids" or a similar classification appropriate for your institution's waste management plan.
-
Avoid Co-mingling: Never mix waste 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with other waste streams, especially:
-
Acids or Strong Oxidizers: To prevent uncontrolled reactions.
-
Non-hazardous waste: To avoid unnecessarily increasing the volume and cost of hazardous waste disposal.
-
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as hazardous. While it may not be explicitly on a "P" or "U" list, its toxic characteristics would require it to be managed as such.[15] Consult with your institution's Environmental Health & Safety (EHS) department for specific waste codes.
Step 3: Containment and Labeling
-
Primary Container: Collect all solid waste (unused chemical, contaminated weigh boats, etc.) in a clearly marked, sealable container made of compatible material (e.g., HDPE or glass).
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Step 4: Managing Contaminated Materials
Any item that comes into direct contact with 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is considered hazardous waste and must be disposed of accordingly.
-
PPE: Used gloves, disposable lab coats, and bench paper should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste - Contaminated PPE," and disposed of with the chemical waste.[13]
-
Glassware and Lab Equipment: Reusable glassware should be decontaminated using a validated procedure. If decontamination is not feasible or effective, the glassware must be disposed of as hazardous waste. The rinse from the initial decontamination step should also be collected as hazardous aqueous waste.
-
Spill Cleanup Debris: Absorbent materials used to clean up spills must be placed in the designated solid hazardous waste container.[16]
Step 5: Accidental Spill Response
-
Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.
-
Don PPE: Wear all PPE listed in Table 2, including respiratory protection.
-
Contain the Spill: If it is a solid, gently cover it with a non-flammable absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Collect Material: Carefully sweep or scoop the material and place it into the hazardous waste container.[13] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or your EHS office), collecting the wipes as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Pathway Decision Workflow
The following diagram illustrates the logical flow for managing all forms of waste related to this compound. The endpoint is always the same: professional disposal.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. georganics.sk [georganics.sk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. cetjournal.it [cetjournal.it]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. capotchem.com [capotchem.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. epa.gov [epa.gov]
- 16. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
